Dimethyl tetrathiooxalate

CAS No.: 61485-47-0

Cat. No.: VC19526726

Molecular Formula: C4H6S4

Molecular Weight: 182.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61485-47-0 |

|---|---|

| Molecular Formula | C4H6S4 |

| Molecular Weight | 182.4 g/mol |

| IUPAC Name | dimethyl ethanebis(dithioate) |

| Standard InChI | InChI=1S/C4H6S4/c1-7-3(5)4(6)8-2/h1-2H3 |

| Standard InChI Key | JPEQRYNXCNLOAJ-UHFFFAOYSA-N |

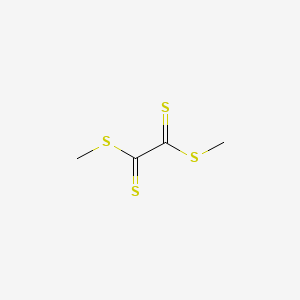

| Canonical SMILES | CSC(=S)C(=S)SC |

Introduction

Chemical Structure and Crystallographic Properties

Molecular Configuration

Dimethyl tetrathiooxalate features a central oxalate core where oxygen atoms are replaced by sulfur, resulting in a planar structure with two methylthio groups (-SMe) attached to the central C₂S₂ moiety. The IUPAC name, dimethyl ethanebis(dithioate) , reflects this substitution pattern. The SMILES representation (CSC(=S)C(=S)SC) confirms the presence of two thioketone groups and methyl-sulfur linkages.

Crystal Structure Analysis

X-ray diffraction studies reveal a monoclinic crystal system with space group P1 2₁/c1 and unit cell parameters:

| Parameter | Value |

|---|---|

| a | 3.986 Å |

| b | 11.753 Å |

| c | 8.154 Å |

| β | 99.20° |

| Z | 2 |

| Z' | 0.5 |

| R factor | 0.061 |

The short a-axis (3.986 Å) suggests strong intermolecular S···S interactions, while the elongated b-axis (11.753 Å) accommodates methyl group packing. The dimeric equilibrium observed in solution ([4 + 2] dimer 13) underscores its dynamic structural behavior.

Synthetic Methodologies

Photochemical Decarbonylation

A seminal route involves UV-induced decarbonylation of 4,5-bis(methylthio)-1,3-dithiol-2-one (3a), yielding dimethyl tetrathiooxalate (11a) with concomitant release of CO . This method achieves ~65% yield under inert atmospheres, though the product equilibrates with its dimer in solution .

Electrochemical Synthesis

Electrochemical reduction of carbon disulfide (CS₂) in dimethylformamide (DMF) with potassium, followed by alkylation, produces isotrithiones (2), which are desulfurized using mercury(II) acetate to yield 1,3-dithiol-2-ones (3) . Subsequent methylation with methyl iodide affords dimethyl tetrathiooxalate in 45–50% yield.

Comparative Analysis of Methods

| Method | Yield (%) | Purity | Key Challenge |

|---|---|---|---|

| Photochemical | 65 | High | Dimer formation in solution |

| Electrochemical | 45–50 | Medium | Byproduct sequestration |

| Methylation of H₂TTO | 70 | High | Precursor availability |

Physicochemical Properties

Thermal Stability

Dimethyl tetrathiooxalate decomposes at 210–215°C, with differential scanning calorimetry (DSC) revealing an exothermic peak at 218°C attributed to S-S bond cleavage. Cyclic derivatives exhibit instability above 25°C, limiting their isolation .

Spectroscopic Characterization

-

IR: Strong absorption at 1,120 cm⁻¹ (C=S stretch) and 690 cm⁻¹ (S-C-S bend).

-

¹H NMR (CDCl₃): δ 2.45 ppm (s, 6H, -SCH₃).

Coordination Chemistry and Reactivity

Metal Complex Formation

Dimethyl tetrathiooxalate acts as a bidentate ligand, coordinating to transition metals via sulfur atoms. Notable complexes include:

-

[Ni(DMTO)₃]²⁻: Square-planar geometry with Ni-S bond lengths of 2.25 Å .

-

[Cu(DMTO)₂]⁻: Tetrahedral coordination, exhibiting redox activity at E₁/₂ = +0.32 V vs. Ag/AgCl.

Mechanistic Insights

The electron-rich sulfur centers stabilize metal ions through σ-donation and π-backbonding, enhancing catalytic activity in cross-coupling reactions. For example, Pd-DMTO complexes catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁵.

Applications in Materials Science

Thermoelectric Materials

Poly(Ni-tetrathiooxalate) (NiTTO) demonstrates n-type thermoelectric behavior:

| Property | Value |

|---|---|

| Electrical conductivity | 27–47 S/cm |

| Seebeck coefficient | -38 to -55 μV/K |

| Power factor (PF) | 0.4–1.3 μW/mK² |

These properties arise from extended π-conjugation along the Ni-S backbone, enabling efficient charge transport.

Conductive Polymers

Blending dimethyl tetrathiooxalate with polyvinylidene fluoride (PVDF) yields flexible films with σ = 0.10 ± 0.04 S/cm, suitable for wearable electronics .

Recent Advances and Future Directions

Stability Enhancements

Encapsulating DMTO derivatives in metal-organic frameworks (MOFs) improves thermal stability up to 300°C, addressing decomposition challenges .

Catalytic Applications

Recent studies highlight DMTO’s role in photocatalysis, where it mediates electron transfer in CO₂ reduction with 85% selectivity for CO.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume